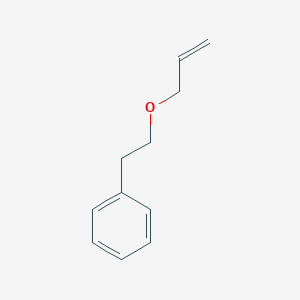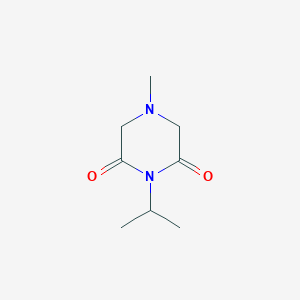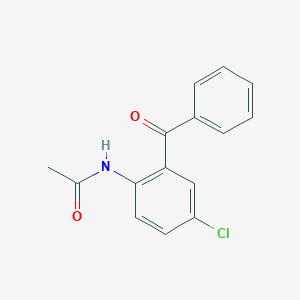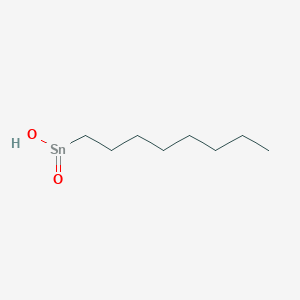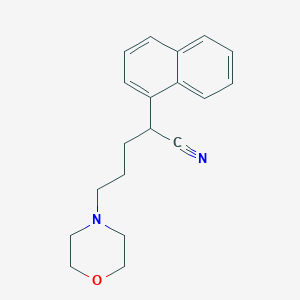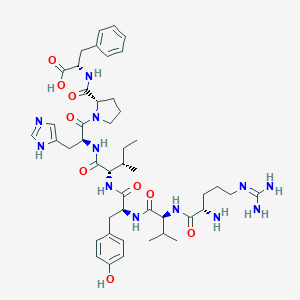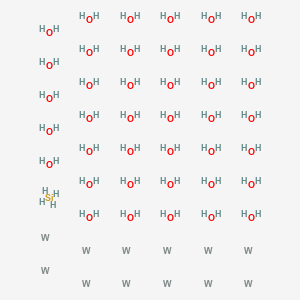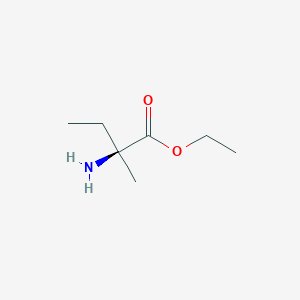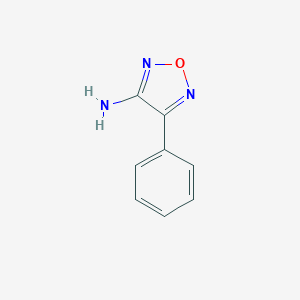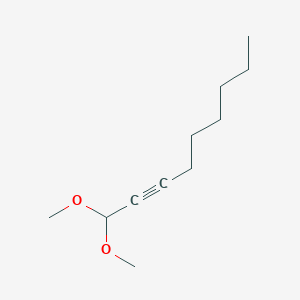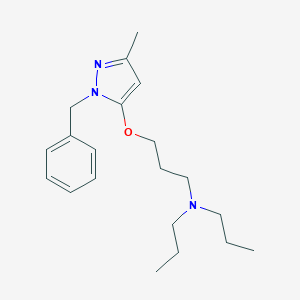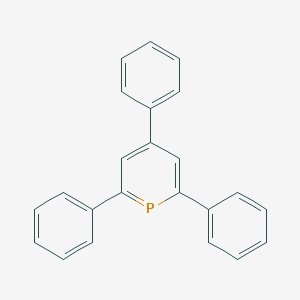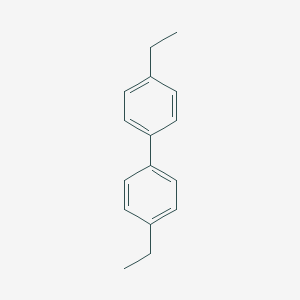
Vanadium sulfide (VS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium sulfide (VS) is a binary compound of vanadium and sulfur. It is a black solid with a melting point of 1,550 °C and a boiling point of 1,950 °C. VS has been extensively studied in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Vanadium sulfide (VS) has been extensively studied in the scientific community due to its potential applications in various fields. In materials science, Vanadium sulfide (VS) has been used as a catalyst for various chemical reactions, including the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, Vanadium sulfide (VS) has been used as an electrode material for lithium-ion batteries and supercapacitors. In biomedicine, Vanadium sulfide (VS) has been studied for its potential anticancer and antibacterial properties.
Mechanism Of Action
The mechanism of action of Vanadium sulfide (VS) is not fully understood. However, studies have suggested that Vanadium sulfide (VS) may exert its biological effects through the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. ROS are known to cause oxidative damage to cells and tissues, leading to cell death. Inhibition of enzymes can disrupt various cellular processes, leading to cell death.
Biochemical And Physiological Effects
Vanadium sulfide (VS) has been shown to exert various biochemical and physiological effects. In vitro studies have shown that Vanadium sulfide (VS) can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that Vanadium sulfide (VS) can reduce tumor growth in animal models. However, the effects of Vanadium sulfide (VS) on human health are not fully understood, and further research is needed.
Advantages And Limitations For Lab Experiments
Vanadium sulfide (VS) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, Vanadium sulfide (VS) has some limitations for lab experiments. It is highly reactive and can react with moisture and oxygen in the air. It is also toxic and can pose a health hazard if not handled properly.
Future Directions
There are several future directions for research on Vanadium sulfide (VS). In materials science, researchers can explore the use of Vanadium sulfide (VS) as a catalyst for other chemical reactions. In electrochemistry, researchers can investigate the use of Vanadium sulfide (VS) as an electrode material for other types of batteries and supercapacitors. In biomedicine, researchers can further study the potential anticancer and antibacterial properties of Vanadium sulfide (VS) and explore its use as a drug delivery system.
Conclusion
In conclusion, Vanadium sulfide (VS) is a binary compound of vanadium and sulfur that has been extensively studied in the scientific community due to its unique properties and potential applications in various fields. Vanadium sulfide (VS) can be synthesized through various methods, and it has been studied for its potential applications in materials science, electrochemistry, and biomedicine. Vanadium sulfide (VS) exerts its biological effects through the generation of ROS and the inhibition of various enzymes. Further research is needed to fully understand the effects of Vanadium sulfide (VS) on human health and to explore its potential applications in various fields.
Synthesis Methods
Vanadium sulfide (VS) can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and hydrothermal synthesis. Solid-state reaction involves the reaction between vanadium and sulfur powders at high temperatures in an inert atmosphere. Chemical vapor deposition involves the reaction of vanadium and sulfur-containing gases at high temperatures and low pressures. Hydrothermal synthesis involves the reaction of vanadium and sulfur-containing solutions at high temperatures and pressures.
properties
CAS RN |
12166-27-7 |
|---|---|
Product Name |
Vanadium sulfide (VS) |
Molecular Formula |
SV |
Molecular Weight |
83.01 g/mol |
IUPAC Name |
sulfanylidenevanadium |
InChI |
InChI=1S/S.V |
InChI Key |
ZFDNHUHPLXMMBR-UHFFFAOYSA-N |
SMILES |
S=[V] |
Canonical SMILES |
S=[V] |
Other CAS RN |
12166-27-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



